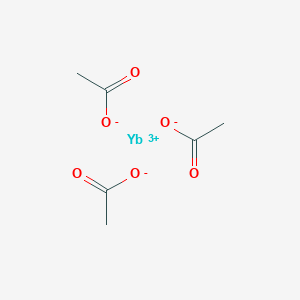
Ytterbium(3+) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium(3+) acetate is a useful research compound. Its molecular formula is C6H9O6Yb and its molecular weight is 350.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
Ytterbium(3+) acetate serves as a precursor for the synthesis of upconversion luminescent materials . These materials are crucial in applications such as:
- Security features : Used in anti-counterfeiting technologies.
- Optical devices : Enhancing performance in sensors and imaging systems.
Biology and Medicine
In biological applications, ytterbium complexes derived from this compound are utilized as near-infrared fluorophores for live-cell imaging. The enhanced luminescence provided by these complexes allows for deeper tissue penetration, making them suitable for advanced biomedical imaging techniques .
Catalysis
This compound acts as a catalyst in specific organic reactions, such as the methoxycarbonylation of isophorondiamine. Its catalytic properties facilitate various chemical transformations, contributing to advancements in synthetic organic chemistry .
Case Study 1: Near-Infrared Fluorophores
A study highlighted the development of highly luminescent ytterbium complexes suitable for live-cell imaging. The research demonstrated that these complexes significantly enhance imaging capabilities due to their near-infrared emission properties, allowing for improved visualization of biological processes .
Case Study 2: Upconversion Nanoparticles
Research involving upconversion nanoparticles incorporated with this compound showed promising results in detecting low concentrations of analytes through luminescence sensing techniques. This study illustrated the potential of these nanoparticles in environmental monitoring and biomedical diagnostics .
特性
CAS番号 |
16922-12-6 |
|---|---|
分子式 |
C6H9O6Yb |
分子量 |
350.18 g/mol |
IUPAC名 |
ytterbium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChIキー |
OSCVBYCJUSOYPN-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Key on ui other cas no. |
20981-49-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















